molecular formula C10H12N2O4S3 B2930410 5-(2-Nitrobenzenesulfonyl)-1,2,5-dithiazepane CAS No. 1444614-69-0

5-(2-Nitrobenzenesulfonyl)-1,2,5-dithiazepane

Cat. No. B2930410
M. Wt: 320.4
InChI Key: QXMIPMDDXXQGOP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The 2-nitrobenzenesulfonyl group has been used to protect and deactivate phenol in the synthesis of methylated catechins and theaflavins . The 2-nitrobenzenesulfonyl group can be easily removed under mild conditions, making it an excellent protecting group for labile polyphenols .


Molecular Structure Analysis

The molecular formula of 2-Nitrobenzenesulfonyl chloride, a related compound, is C6H4ClNO4S with a molar mass of 221.62 g/mol .


Chemical Reactions Analysis

The Fukuyama–Mitsunobu reaction utilizes the 2-nitrobenzenesulfonyl (Ns) group for the protection/activation/deprotection of primary amines to afford secondary amines in good yields and high enantioselectivities . The 2-nitrobenzenesulfonyl group is also used in the synthesis of renin inhibitors .


Physical And Chemical Properties Analysis

2-Nitrobenzenesulfonyl chloride, a related compound, has a melting point of 63-67 °C and is soluble in toluene, tetrahydrofuran, methylene chloride, ethyl acetate, and dimethylformamide. It is insoluble in water .

Safety And Hazards

2-Nitrobenzenesulfonyl chloride is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation. It should not be inhaled and protective clothing should be worn when handling it .

Future Directions

While specific future directions for “5-(2-Nitrobenzenesulfonyl)-1,2,5-dithiazepane” are not mentioned in the search results, the use of the 2-nitrobenzenesulfonyl group in the synthesis of complex molecules suggests potential for further exploration in synthetic chemistry. The ability of the 2-nitrobenzenesulfonyl group to protect and deactivate phenol could be utilized in the synthesis of other complex molecules .

properties

IUPAC Name

5-(2-nitrophenyl)sulfonyl-1,2,5-dithiazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4S3/c13-12(14)9-3-1-2-4-10(9)19(15,16)11-5-7-17-18-8-6-11/h1-4H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXMIPMDDXXQGOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSSCCN1S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Nitrobenzenesulfonyl)-1,2,5-dithiazepane

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